molecular formula C3H10N6O7P2 B096152 Melamine pyrophosphate CAS No. 15541-60-3

Melamine pyrophosphate

Cat. No. B096152
CAS RN: 15541-60-3
M. Wt: 304.1 g/mol
InChI Key: XZTOTRSSGPPNTB-UHFFFAOYSA-N
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Patent
US08324296B2

Procedure details

Pyrophosphoric acid and melamine of mole ratio 1:1, were reacted to prepare component (A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:5][P:6]([OH:9])([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].[N:10]1[C:17]([NH2:18])=[N:16][C:14]([NH2:15])=[N:13][C:11]=1[NH2:12]>>[OH:3][P:1]([O:5][P:6]([OH:9])([OH:8])=[O:7])(=[O:2])[OH:4].[N:10]1[C:17]([NH2:18])=[N:16][C:14]([NH2:15])=[N:13][C:11]=1[NH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OP(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OP(O)(=O)OP(=O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.